Cas no 703-18-4 (Phenyl trifluoromethyl sulfoxide)
Phenyl trifluoromethyl sulfoxide Chemical and Physical Properties
Names and Identifiers
-
- Phenyl trifluoromethyl sulphoxide
- Phenyl Trifluoromethyl Sulfoxide
- 1-(trifluoromethylsulfinyl)benzene
- trifluoromethylsulfinylbenzene
- trifluoromethyl phenyl sulfoxide
- [(Trifluoromethyl)sulfinyl]benzene
- ((Trifluoromethyl)sulfinyl)benzene
- phenyltrifluormethylsulfoxide
- Phenyltrifluoromethyl sulfoxide
- Trifluoromethylphenyl sulfoxide
- WZAJOJWOOXXUCT-UHFFFAOYSA-N
- P2460
- 703-18-4
- SY041186
- AKOS037645550
- TRIFLUOROMETHANESULFINYLBENZENE
- AS-61405
- T72852
- CS-0134178
- SCHEMBL775157
- DTXSID20430769
- MFCD30475661
- DB-092510
- Phenyl trifluoromethyl sulfoxide
-
- MDL: MFCD30475661
- Inchi: 1S/C7H5F3OS/c8-7(9,10)12(11)6-4-2-1-3-5-6/h1-5H
- InChI Key: WZAJOJWOOXXUCT-UHFFFAOYSA-N
- SMILES: S(C(F)(F)F)(C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 194.00100
- Monoisotopic Mass: 194.00132044g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 36.3
- XLogP3: 2.2
Experimental Properties
- Color/Form: No data available
- Density: 1.3860
- Melting Point: No data available
- Boiling Point: 82°C/10mmHg(lit.)
- Flash Point: 83.1±27.3 °C
- Refractive Index: 1.4870 to 1.4910
- PSA: 36.28000
- LogP: 3.17970
- Sensitiveness: Sensitive to air
Phenyl trifluoromethyl sulfoxide Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H227-H315-H319
- Warning Statement: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Argon filled storage
Phenyl trifluoromethyl sulfoxide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P2460-1g |
Phenyl trifluoromethyl sulfoxide |
703-18-4 | 98.0%(GC) | 1g |
¥665.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P2460-5g |
Phenyl trifluoromethyl sulfoxide |
703-18-4 | 98.0%(GC) | 5g |
¥2255.0 | 2022-06-10 | |
| TRC | P400400-50mg |
Phenyl Trifluoromethyl Sulfoxide |
703-18-4 | 50mg |
$ 50.00 | 2022-06-02 | ||
| TRC | P400400-100mg |
Phenyl Trifluoromethyl Sulfoxide |
703-18-4 | 100mg |
$ 65.00 | 2022-06-02 | ||
| TRC | P400400-500mg |
Phenyl Trifluoromethyl Sulfoxide |
703-18-4 | 500mg |
$ 115.00 | 2022-06-02 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P2460-1G |
Phenyl Trifluoromethyl Sulfoxide |
703-18-4 | >98.0%(GC) | 1g |
¥725.00 | 2024-04-16 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P2460-5G |
Phenyl Trifluoromethyl Sulfoxide |
703-18-4 | >98.0%(GC) | 5g |
¥1990.00 | 2024-04-16 | |
| abcr | AB391030-1 g |
Phenyltrifluoromethyl sulfoxide; . |
703-18-4 | 1g |
€95.00 | 2022-08-31 | ||
| Apollo Scientific | PC10685-1g |
Phenyl trifluoromethyl sulfoxide |
703-18-4 | 98% | 1g |
£114.00 | 2025-02-19 | |
| Apollo Scientific | PC10685-5g |
Phenyl trifluoromethyl sulfoxide |
703-18-4 | 98% | 5g |
£411.00 | 2025-02-19 |
Phenyl trifluoromethyl sulfoxide Suppliers
Phenyl trifluoromethyl sulfoxide Related Literature
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Koen P. L. Kuijpers,Mark A. H. van Dijk,Quentin G. Rumeur,Volker Hessel,Yuanhai Su,Timothy No?l React. Chem. Eng. 2017 2 109
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2. On the oxidation of organic sulphoxides by potassium t-butyl peroxideRuggero Curci,Fulvio DiFuria,Giorgio Modena J. Chem. Soc. Perkin Trans. 2 1978 603
Additional information on Phenyl trifluoromethyl sulfoxide
Comprehensive Guide to Phenyl trifluoromethyl sulfoxide (CAS No. 703-18-4): Properties, Applications, and Innovations
Phenyl trifluoromethyl sulfoxide (CAS No. 703-18-4) is a specialized organosulfur compound that has garnered significant attention in modern chemical research and industrial applications. This compound, characterized by its unique trifluoromethyl sulfoxide functional group, exhibits remarkable chemical properties that make it invaluable in pharmaceuticals, agrochemicals, and advanced material science. Its molecular structure, featuring a phenyl group bonded to a sulfoxide moiety with a trifluoromethyl substituent, contributes to its high reactivity and versatility in synthetic chemistry.
One of the most compelling aspects of Phenyl trifluoromethyl sulfoxide is its role as a key intermediate in the synthesis of bioactive molecules. Researchers have leveraged its electrophilic and nucleophilic properties to develop novel drug candidates, particularly in the fields of antiviral and anti-inflammatory therapies. Recent studies highlight its potential in catalysis, where it acts as a ligand or co-catalyst in asymmetric synthesis, a topic trending in green chemistry discussions. The compound’s ability to facilitate C–F bond activation has also made it a focal point in fluorine chemistry, a rapidly growing niche due to the demand for fluorinated pharmaceuticals.
In the context of material science, Phenyl trifluoromethyl sulfoxide has been explored for its applications in high-performance polymers and liquid crystals. Its incorporation into polymer backbones enhances thermal stability and chemical resistance, addressing industry needs for durable materials in extreme environments. Additionally, its polar sulfoxide group contributes to unique dielectric properties, making it relevant for electronic device manufacturing—a hot topic aligned with the rise of flexible electronics and IoT technologies.
From an environmental perspective, the compound’s degradation pathways and eco-friendly derivatives are under investigation, reflecting the broader shift toward sustainable chemistry. Innovations such as photocatalytic oxidation methods to synthesize Phenyl trifluoromethyl sulfoxide are gaining traction, reducing reliance on traditional, energy-intensive processes. These advancements resonate with global initiatives like the UN Sustainable Development Goals (SDGs), particularly SDG 12 (Responsible Consumption and Production).
For researchers and industry professionals, understanding the spectroscopic data (e.g., NMR, IR) and safety protocols for handling Phenyl trifluoromethyl sulfoxide is critical. Its solubility profile in organic solvents like dichloromethane and acetonitrile facilitates its use in diverse reaction conditions. Moreover, its storage stability under inert atmospheres ensures long-term usability, a practical consideration for laboratories.
In summary, Phenyl trifluoromethyl sulfoxide (CAS No. 703-18-4) stands at the intersection of innovation and utility. Its multifaceted applications—from pharmaceutical synthesis to advanced materials—underscore its importance in contemporary science. As industries prioritize efficiency and sustainability, this compound will likely remain a cornerstone of cutting-edge research, answering pressing questions in chemical engineering and molecular design.
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